molecular formula C15H26O2 B15449166 5-Hexyl-3-pentylfuran-2(5H)-one CAS No. 62527-74-6

5-Hexyl-3-pentylfuran-2(5H)-one

Cat. No.: B15449166
CAS No.: 62527-74-6
M. Wt: 238.37 g/mol
InChI Key: BEVGLALYVGOBME-UHFFFAOYSA-N
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Description

The Significance of Furanones and γ-Lactones in Organic Chemistry

Furanones, and more broadly γ-lactones, represent a pivotal class of organic compounds characterized by a cyclic ester structure. Their significance stems from their widespread presence in nature and their diverse applications. researchgate.netyoutube.com The furanone core is a key structural motif in numerous natural products, including those isolated from plants and marine organisms. nih.gov Many furanone derivatives are renowned for their potent biological activities, which encompass anticancer, antibacterial, antifungal, and antiviral properties, making them valuable pharmacophores in drug discovery. nih.govmdpi.comnih.gov

Furthermore, γ-lactones are crucial components in the flavor and fragrance industry. researchgate.netwikipedia.org Compounds like γ-decalactone (peach flavor) and γ-nonalactone (coconut flavor) are used extensively as food additives. wikipedia.org The characteristic organoleptic properties of many furanones, often associated with fruity, caramel, or burnt sugar notes, are due to their extremely low odor thresholds. researchgate.netnih.gov Beyond their sensory and medicinal value, furanones serve as versatile building blocks in organic synthesis for creating more complex molecules and are involved in the production of polymers like biodegradable plastics. youtube.comresearchgate.net

Structural Classification and Nomenclature of 5-Hexyl-3-pentylfuran-2(5H)-one

The systematic name "this compound" precisely describes the molecule's structure according to IUPAC nomenclature rules for heterocyclic compounds.

Furan-2(5H)-one : This is the parent structure. "Furan" indicates a five-membered heterocyclic ring containing one oxygen atom. The "-2-one" suffix signifies a ketone functional group at the second position of the ring. The "(5H)" specifies that the carbon at position 5 is saturated, containing a hydrogen atom, which distinguishes it from other furanone isomers. This core structure is a type of unsaturated γ-lactone, also known as a butenolide. wikipedia.orgchemeo.comresearchgate.net

5-Hexyl : This indicates that a hexyl alkyl group (-C₆H₁₃) is attached to the 5th position of the furanone ring.

3-Pentyl : This denotes a pentyl alkyl group (-C₅H₁₁) substituted at the 3rd position of the furanone ring.

Therefore, the compound is classified as a disubstituted, unsaturated γ-lactone. Lactones are named based on the carbon atom of the precursor hydroxy acid that bears the hydroxyl group which forms the ester linkage. In a γ-lactone, the hydroxyl group is on the gamma (γ) carbon, the third carbon from the carboxyl group, resulting in a stable five-membered ring. youtube.comwikipedia.orgpearson.com

Table 1: Structural and Chemical Identifiers for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₂₆O₂
Parent Core 2(5H)-Furanone (γ-Butenolide)
Functional Groups Lactone (cyclic ester), Alkene
Substituents Hexyl group at C5, Pentyl group at C3

Historical Context and Evolution of Research on 2(5H)-Furanone Derivatives

Research into furanone-related structures dates back to the early 19th century with the isolation of coumarin (B35378) in 1820. researchgate.net However, focused studies on the 2(5H)-furanone core and its derivatives gained momentum in the mid-20th century. Early research, such as that published in the 1960s and 1970s, centered on the fundamental synthesis and reactivity of these compounds, including their preparation and condensation reactions. acs.orgacs.org

The 1980s saw the development of novel and more efficient synthetic methodologies for accessing 2(5H)-furanone derivatives. acs.org As synthetic routes became more sophisticated, the focus of research expanded significantly. Scientists began to uncover the vast potential of these molecules, leading to a surge in studies exploring their diverse properties.

In recent decades, research has branched into several key areas. A major thrust has been in medicinal chemistry, where 2(5H)-furanones are investigated as potent antimicrobial and anti-biofilm agents, showing activity against various pathogenic bacteria. mdpi.comresearchgate.net Concurrently, their importance in flavor chemistry continues to be an active area of investigation, with studies clarifying the structure-activity relationships that govern their potent aromas. researchgate.netnih.gov Furthermore, the application of furanones as versatile synthons in organic chemistry for constructing complex heterocyclic systems remains a dynamic field of modern research. researchgate.netorganic-chemistry.orgrsc.org This evolution highlights a journey from basic chemical characterization to advanced applications in materials science, medicine, and food science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62527-74-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-hexyl-4-pentyl-2H-furan-5-one

InChI

InChI=1S/C15H26O2/c1-3-5-7-9-11-14-12-13(15(16)17-14)10-8-6-4-2/h12,14H,3-11H2,1-2H3

InChI Key

BEVGLALYVGOBME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=C(C(=O)O1)CCCCC

Origin of Product

United States

Synthetic Methodologies for 5 Hexyl 3 Pentylfuran 2 5h One and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors for 5-Hexyl-3-pentylfuran-2(5H)-one

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic routes by disconnecting the furanone ring. The primary disconnection is at the ester linkage, leading back to a γ-hydroxy carboxylic acid or a related derivative. This key precursor would be a 4-hydroxy-2-pentylnonanoic acid derivative, which upon intramolecular cyclization (lactonization), would form the desired five-membered lactone ring.

Further disconnection of the γ-hydroxy carboxylic acid precursor at the C3-C4 bond suggests an aldol-type condensation between a pentanal-derived nucleophile and a hexanal-derived electrophile. Alternatively, disconnection at the C4-C5 bond points towards the addition of a hexyl nucleophile to a 2-pentyl-4-oxobutanoic acid derivative.

The most direct precursors for the construction of the substituted butenolide ring are often γ-hydroxy carboxylic acids or their synthetic equivalents. For the specific target, this compound, the key precursor would be 4-hydroxy-2-pentylnonanoic acid .

Precursor TypeSpecific Precursor for this compound
γ-Hydroxy Carboxylic Acid4-hydroxy-2-pentylnonanoic acid
Aldol-type PrecursorsPentanal and a derivative of 2-bromoheptanoic acid
Alkynyl PrecursorsAn appropriately substituted γ-hydroxy alkynoic acid

Intramolecular Cyclization Approaches to γ-Butenolides and Furanones

Intramolecular cyclization is a cornerstone of furanone synthesis, providing a direct and often efficient means to construct the lactone ring.

The most fundamental approach to γ-butenolides is the intramolecular esterification of γ-hydroxycarboxylic acids. youtube.com This acid-catalyzed dehydration reaction forms the five-membered lactone ring. youtube.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group. Subsequent loss of a water molecule yields the cyclic ester, or lactone. While conceptually simple, the formation of the requisite γ-hydroxycarboxylic acid precursor with the desired substitution pattern can be a synthetic challenge.

The cyclization of acetylenic acids is a powerful method for the synthesis of γ-alkylidene lactones, which can be precursors to saturated or other substituted butenolides. nih.gov This transformation can be catalyzed by various transition metals, such as palladium, which activate the alkyne for nucleophilic attack by the carboxylic acid. acs.org Similarly, the lactonization of γ,δ-unsaturated carboxylic acids can be achieved through halolactonization, where treatment with a halogen source (e.g., iodine) and a base leads to the formation of a γ-lactone bearing a halogenated side chain, which can be further modified.

A palladium-catalyzed synthesis of γ-alkylidene lactones from free carboxylic acids and olefins has been developed, involving a tandem β-C(sp³)–H olefination/lactonization sequence. nih.gov This method allows for the one-step synthesis of structurally diverse γ-alkylidene lactones from readily available starting materials. nih.gov

Catalytic Strategies in Furanone Synthesis

Catalysis offers elegant and efficient solutions for the synthesis of furanones, often with high levels of stereocontrol.

Transition metals play a pivotal role in modern furanone synthesis. nih.gov Palladium-catalyzed reactions, for instance, are widely used. One notable method involves the coupling of acrylic acids with other molecules, followed by cyclization. nih.gov For example, a carboxyl-assisted, cobalt-catalyzed C-H functionalization of acrylic acids with formaldehyde (B43269) provides a route to butenolides. organic-chemistry.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of butenolides from α-hydroxy ketones and arylacetonitriles. organic-chemistry.org

CatalystReactantsProductReference
CobaltAcrylic acids, FormaldehydeButenolides organic-chemistry.org
Copper(II)α-Hydroxy ketones, ArylacetonitrilesButenolides organic-chemistry.org
Palladium4-tosyl-2(5H)-furanone, Boronic acids4-substituted 2(5H)-furanones organic-chemistry.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral butenolides. mdpi.comnih.gov Proline and its derivatives are common organocatalysts for aldol (B89426) and Michael reactions that can be used to construct the furanone core with high stereoselectivity. mdpi.comnih.gov For example, the vinylogous aldol reaction of furanones with aldehydes, catalyzed by chiral amines or thioureas, can produce γ-substituted butenolides with high enantiomeric excess. ingentaconnect.com The development of chiral betaines as proton-transfer catalysts has enabled the asymmetric isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts with excellent enantioselectivity. organic-chemistry.org

The organocatalytic vinylogous Mukaiyama-Michael reaction has also been successfully employed for the enantioselective synthesis of butenolides. nih.gov These methods provide access to enantiomerically enriched building blocks that are crucial for the synthesis of biologically active natural products and pharmaceuticals. acs.orgnih.gov

Photoredox Catalysis in γ-Lactone Formation

Visible-light photoredox catalysis has emerged as a powerful and mild method for constructing a variety of chemical bonds, including the carbon-carbon and carbon-oxygen bonds necessary for the formation of γ-lactone rings. acs.orgacs.org This approach offers a significant advantage over traditional methods by often avoiding the need for harsh reagents, stoichiometric oxidants, and high temperatures. acs.org The reactions are typically initiated by a photocatalyst, such as a ruthenium or iridium complex, which absorbs visible light and engages in single-electron transfer (SET) processes to generate radical intermediates. rsc.orgnih.gov

A general and efficient pathway to γ-lactones involves the intermolecular reaction of alkenes with α-bromo esters, facilitated by a photocatalyst like Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃. acs.orgrsc.orgnih.gov The reaction mechanism is believed to proceed through the photocatalyst's excitation by light, followed by the reduction of the α-bromo ester to generate an α-carbonyl radical. This radical then adds to an alkene, forming a new radical intermediate which undergoes a 5-exo-dig cyclization. Subsequent oxidation and trapping of the resulting carbocation lead to the formation of the γ-lactone ring. researchgate.net A key highlight of this method is the ability to achieve difunctionalization of the alkene in a single step. acs.org

For the specific synthesis of this compound, a plausible strategy would involve the photoredox-catalyzed reaction between 1-octene (B94956) and ethyl 2-bromoheptanoate. In this proposed pathway, 1-octene would serve as the precursor for the 5-hexyl substituent, while ethyl 2-bromoheptanoate would provide the backbone that includes the 3-pentyl group.

Table 1: Examples of Photoredox-Catalyzed γ-Lactone Synthesis

Free Radical Reactions in the Construction of Furanone Skeletons

Free radical reactions provide a robust methodology for the synthesis and functionalization of furanone skeletons. Radicals can be generated from various precursors and subsequently add to the electron-deficient double bond of a 2(5H)-furanone ring system. researchgate.netjcu.edu.au Photochemical sensitization using ketones is a common method to generate radicals from sources like secondary alcohols or tertiary amines via hydrogen transfer. researchgate.netjcu.edu.au

These reactions can proceed through different mechanistic pathways. For instance, in reactions involving electronically excited furanones, hydrogen can be transferred directly to the excited olefin. researchgate.net This can occur in a single step where the electron and proton transfer simultaneously, leading to C-C bond formation at the α-position of the α,β-unsaturated carbonyl system. Alternatively, a two-step process involving initial electron transfer followed by proton transfer results in bond formation at the β-position. researchgate.netjcu.edu.au

In the context of synthesizing this compound, a free radical approach could be envisioned for introducing the pentyl group at the C3 position. A potential strategy would involve the radical addition of a pentyl radical to a precursor such as 5-hexyl-2(5H)-furanone. The pentyl radical could be generated from a suitable precursor like heptanal (B48729) via photoinduced hydrogen atom transfer. researchgate.net The efficiency and regioselectivity of such radical additions are key considerations in designing a viable synthetic route.

Total Synthesis and Semisynthesis of Complex Furanone Natural Products as Precedents for this compound

The total synthesis of complex natural products containing a furanone core provides valuable insights and established methodologies that can be adapted for the synthesis of simpler, non-natural analogues like this compound. A notable example is the antibacterial natural product L-(+)-furanomycin, which features a trans-2,5-disubstituted dihydrofuran ring. mdpi.com

Synthetic challenges in the total synthesis of furanomycin (B1674273) include the stereocontrolled construction of the dihydrofuran ring and the incorporation of the amino acid side chain. mdpi.com Various strategies have been developed to address these challenges, often starting from chiral precursors like L-xylose or D-ribose, or employing stereoselective cyclization reactions. mdpi.com For example, one approach utilized a mercury-cation-mediated stereoselective cyclization of a γ-hydroxy alkene to establish the required trans-2,5-disubstituted tetrahydrofuran (B95107) core. mdpi.com

While this compound lacks the stereochemical complexity and additional functional groups of furanomycin, the fundamental strategies for constructing the substituted furanone ring are highly relevant. Methods used to install alkyl groups at the C5 position and to form the lactone ring in natural product syntheses can serve as direct precedents. For instance, the synthesis of the furanone core can be achieved through the oxidation and cyclization of appropriate acyclic precursors, a common theme in many natural product syntheses.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and safety. For γ-lactones similar to this compound, such as the industrially important flavor compound γ-decalactone, both chemical and biotechnological production processes have been optimized. researchgate.netmdpi.com

In chemical synthesis, optimization often focuses on reaction conditions such as temperature, pressure, catalyst loading, and reaction time. For the production of γ-valerolactone from levulinic acid, studies have shown that parameters like reaction temperature and catalyst amount have a significant impact on yield and selectivity. rsc.org For example, using a ruthenium-based catalyst, the optimal temperature was found to be 150 °C, with catalyst reusability being a key factor for economical production. rsc.org

In biotechnological routes, which often employ yeasts like Yarrowia lipolytica for the biotransformation of fatty acids, optimization involves a different set of parameters. mdpi.commodares.ac.ir Response Surface Methodology (RSM) has been successfully used to optimize factors such as substrate concentration (e.g., castor oil), nutrient levels (yeast extract, peptone), and pH to maximize product yield. modares.ac.ir Furthermore, the physical environment within the bioreactor, including agitation and aeration rates, directly influences the oxygen transfer rate (OTR), which is critical for productivity. researchgate.net The use of continuous stirred-tank reactors (CSTRs) and fed-batch strategies have been shown to significantly improve the productivity of γ-decalactone. researchgate.netresearchgate.net Purification of the final product, often involving a combination of liquid-liquid extraction and chromatography, is another critical step where optimization can lead to higher recovery and purity. researchgate.net These established optimization strategies for analogous lactones provide a clear roadmap for developing a scalable production process for this compound.

Table 2: Process Optimization Parameters for γ-Decalactone Production using Yarrowia lipolytica

Advanced Spectroscopic and Structural Characterization of 5 Hexyl 3 Pentylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 5-Hexyl-3-pentylfuran-2(5H)-one is predicted to show distinct signals for the protons on the furanone ring and the two alkyl chains. The vinylic proton at the C4 position is expected to appear as a singlet in the downfield region, characteristic of protons on a double bond. The proton at the C5 position, being adjacent to an oxygen atom, would also be shifted downfield and would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the hexyl group. The numerous methylene and methyl protons of the hexyl and pentyl chains would resonate in the upfield region, typically between 0.8 and 2.5 ppm, with the terminal methyl groups appearing as triplets.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms. The most downfield signal is anticipated to be the carbonyl carbon (C2) of the lactone, a key functional group. The olefinic carbons (C3 and C4) will also have characteristic chemical shifts in the downfield region. The carbon at C5, bonded to oxygen, will be significantly deshielded. The carbons of the hexyl and pentyl chains will appear in the upfield aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts are predicted based on analogous structures and may vary in experimental conditions)

¹H NMR (in CDCl₃)
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-4 ~7.0-7.2 s
H-5 ~4.8-5.0 m
-CH₂- (pentyl, α to C3) ~2.2-2.4 t
-CH₂- (hexyl, α to C5) ~1.8-2.0 m
-CH₂- (alkyl chains) ~1.2-1.6 m
-CH₃ (pentyl) ~0.9 t

¹³C NMR (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C=O) ~170-175
C4 ~145-150
C3 ~130-135
C5 ~80-85

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the H5 proton and the adjacent methylene protons of the hexyl group, and sequentially along the protons of both the hexyl and pentyl chains. This confirms the integrity of the alkyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the signal for the C4 vinylic carbon would correlate with the H4 vinylic proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the different fragments of the molecule. For example, the vinylic proton H4 would show a correlation to the carbonyl carbon C2 and the C5 carbon, confirming the furanone ring structure. Protons on the alpha-methylene of the pentyl group would show a correlation to C3 and C4, while the alpha-methylene protons of the hexyl group would correlate with C5, solidifying the positions of the alkyl chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₁₅H₂₆O₂. HRMS can measure the mass with high precision, allowing for the confirmation of this elemental composition and distinguishing it from other potential isomers.

Predicted HRMS Data

Parameter Value
Molecular Formula C₁₅H₂₆O₂

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through cleavage of the alkyl chains. Common fragmentation pathways for alkyl chains include the loss of successive CnH2n+1 radicals. libretexts.org Cleavage at the bond alpha to the furanone ring is also a probable fragmentation pathway, leading to the loss of a pentyl or hexyl radical. The fragmentation of the furanone ring itself can also occur, providing further structural evidence. imreblank.ch

Predicted Key Fragment Ions in MS/MS

m/z Value Predicted Identity
[M-C₅H₁₁]⁺ Loss of the pentyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorption bands of its functional groups. A strong absorption band is expected in the region of 1740-1780 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone. cdnsciencepub.com Another significant absorption would be in the 1640-1680 cm⁻¹ region, attributable to the C=C stretching of the furanone ring. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
C=O (unsaturated lactone) 1740-1780
C=C (furanone ring) 1640-1680
C-H (sp³ hybridized) 2850-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated carbonyl system in the furanone ring acts as a chromophore, which will absorb ultraviolet light. The π → π* transition of this conjugated system is expected to result in an absorption maximum in the UV region, likely between 200 and 250 nm. The exact position of the absorption maximum would be influenced by the alkyl substituents on the furanone ring.

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov This technique provides an unambiguous depiction of the molecular conformation, including precise bond lengths and angles, as well as the spatial arrangement of molecules within the crystal lattice. For a chiral molecule like this compound, which possesses a stereocenter at the C5 position, X-ray crystallography is the premier tool for assigning its absolute configuration.

The process begins with the growth of a high-quality single crystal, which can be a challenging step for organic compounds. nih.gov Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of intensities and angles, which is meticulously measured. wikipedia.org This diffraction pattern contains the information required to calculate the electron density distribution throughout the crystal, thereby revealing the positions of each atom.

A critical aspect of analyzing chiral molecules is the determination of their absolute stereochemistry. This is achieved by exploiting a phenomenon known as anomalous dispersion or resonant scattering. iucr.org While this effect is more pronounced for molecules containing heavier atoms, modern diffractometers and computational methods allow for the reliable determination of absolute configuration even in light-atom structures composed solely of carbon, hydrogen, and oxygen. researchgate.net The use of copper (Cu Kα) radiation is often preferred in these cases as it enhances the anomalous scattering effect compared to molybdenum (Mo Kα) radiation. researchgate.net

During the refinement of the crystal structure, the Flack parameter is calculated. wikipedia.orgmdpi.com This single value, which ranges from 0 to 1, indicates whether the modeled stereochemistry is correct. A Flack parameter close to 0 with a small standard uncertainty confirms that the assigned absolute configuration (e.g., S) is correct. wikipedia.org Conversely, a value near 1 suggests that the true structure is the inverted one (e.g., R). A value around 0.5 may indicate a racemic mixture or twinning. wikipedia.org

Below is a hypothetical table of crystallographic data for the (S)-enantiomer of this compound.

Table 1: Hypothetical X-ray Crystallographic Data for (S)-5-Hexyl-3-pentylfuran-2(5H)-one

ParameterValue
Chemical FormulaC₁₅H₂₆O₂
Formula Weight238.37 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.15 Å, b = 9.88 Å, c = 24.50 Å α = 90°, β = 90°, γ = 90°
Volume1487.9 ų
Z (Molecules/Unit Cell)4
Temperature100 K
RadiationCu Kα (λ = 1.54178 Å)
Flack Parameter0.03 (4)

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that provide information about the stereochemistry of chiral molecules in solution. These non-destructive methods are essential for determining both the enantiomeric purity and the absolute configuration of a compound. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net While a simple measurement at a single wavelength (typically the sodium D-line at 589 nm) provides the specific rotation, [α]D, which is useful for verifying enantiomeric purity, a full ORD curve across a range of wavelengths offers more detailed structural information.

Electronic Circular Dichroism (ECD) is a more powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference against wavelength, resulting in a series of positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are uniquely characteristic of a molecule's three-dimensional structure. For this compound, the α,β-unsaturated γ-lactone (butenolide) core acts as a chromophore that gives rise to distinct ECD signals. rsc.org

The absolute configuration is determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.govacs.org A theoretical ECD spectrum is calculated for an enantiomer of a known configuration (e.g., S). If the calculated spectrum shows a strong correlation with the experimental spectrum, the absolute configuration of the sample can be assigned with high confidence. nih.gov

The following table presents plausible chiroptical data for a hypothetical enantiomerically pure sample of (S)-5-Hexyl-3-pentylfuran-2(5H)-one.

Table 2: Hypothetical Chiroptical Data for (S)-5-Hexyl-3-pentylfuran-2(5H)-one

ParameterValue
Specific Rotation ([α]D²⁰)+45.5° (c 0.1, CHCl₃)
ECD Cotton Effect 1 (n→π)λₘₐₓ = 255 nm, ΔƐ = +3.2
ECD Cotton Effect 2 (π→π)λₘₐₓ = 215 nm, ΔƐ = -8.5

Theoretical and Computational Chemistry Studies of 5 Hexyl 3 Pentylfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics before it is ever synthesized in a lab.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its thermodynamic properties. A hypothetical DFT calculation was modeled using the B3LYP functional with a 6-31G* basis set, a common combination for organic molecules.

The optimization process would seek the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The long, non-polar hexyl and pentyl chains would be expected to adopt a staggered, low-energy conformation. The resulting calculations would provide key energetic and electronic properties.

Table 1: Hypothetical DFT-Calculated Properties of 5-Hexyl-3-pentylfuran-2(5H)-one

Parameter Predicted Value Unit
Total Energy -850.1234 Hartrees
Enthalpy -850.1225 Hartrees
Gibbs Free Energy -850.1659 Hartrees

Data is illustrative and based on typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is a critical indicator of chemical stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

Orbital Energy
HOMO -6.5 eV
LUMO -1.2 eV

Data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

While DFT provides a static image of the lowest-energy state, Molecular Dynamics (MD) simulations reveal how a molecule behaves over time at a given temperature. An MD simulation would be performed by placing the optimized structure of this compound in a simulated box of water molecules and calculating the forces on its atoms over millions of small time steps.

The primary finding from such a simulation would be the high degree of flexibility of the hexyl and pentyl side chains. These long alkyl groups would be observed to continuously rotate and fold, exploring a vast conformational space. In contrast, the furanone ring itself would remain largely rigid. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological binding pocket.

In Silico Prediction of Potential Molecular Interactions with Biological Targets

Based on research into other furanone derivatives, which have shown potential as anticancer agents, a hypothetical investigation was designed to explore the interaction of this compound with relevant biological targets. ccij-online.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Drawing from studies on similar furanones, the Eag-1 potassium channel, which is implicated in cancer cell growth, was selected as a hypothetical target. ccij-online.orgccij-online.org

A docking simulation would be performed using the crystal structure of the Eag-1 channel (e.g., PDB ID: 7CN1) as the receptor. ccij-online.org The simulation would predict that the compound binds within a hydrophobic pocket of the channel. The hexyl and pentyl chains would likely form extensive hydrophobic interactions with non-polar amino acid residues, while the polar lactone carbonyl group could act as a hydrogen bond acceptor with a suitable donor residue in the protein. The predicted binding affinity suggests the potential for an inhibitory interaction.

Table 3: Hypothetical Molecular Docking Results against Eag-1 Channel (7CN1)

Parameter Predicted Value Description
Binding Affinity -8.2 kcal/mol A measure of the strength of the interaction; more negative values indicate stronger binding.
Inhibition Constant (Ki) 1.5 µM The predicted concentration required to inhibit the protein's function by 50%.

Data is illustrative and based on typical docking results for small molecule inhibitors.

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on the hypothetical docking results, a pharmacophore for Eag-1 channel inhibition by this compound class could be constructed.

This model would consist of:

Two large hydrophobic features: Representing the spatial requirements of the hexyl and pentyl chains.

One hydrogen bond acceptor: Representing the crucial role of the lactone carbonyl oxygen.

This three-point pharmacophore model could then be used as a 3D query to rapidly screen large databases of millions of chemical compounds (virtual screening). This process would identify other, structurally diverse molecules that possess the same essential features and are therefore also potential inhibitors of the Eag-1 channel, accelerating the discovery of new lead compounds.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) for Rational Design of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools for drug discovery and development. They aim to establish a correlation between the chemical structure of a compound and its biological activity. For furanone derivatives, QSAR models have been successfully developed to predict activities ranging from anti-inflammatory to antifungal effects. researchgate.netnih.govnih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activity. mdpi.com For a molecule like this compound, key structural features available for modification would be the alkyl chains at the C-3 and C-5 positions and the furanone core itself.

In QSAR studies of related compounds, various molecular descriptors are calculated and correlated with activity. These often include:

Lipophilicity (logP): The length of the hexyl and pentyl chains would significantly influence the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets.

Steric and Topological Descriptors: Parameters such as molecular volume, surface area, and shape indices describe the size and geometry of the molecule, which dictates its fit within a biological target. nih.gov

Electronic Descriptors: The lactone ring and any substituents influence the molecule's electronic properties, such as dipole moment and the energy of frontier molecular orbitals (HOMO and HOMO-LUMO). These are critical for electrostatic and covalent interactions. Studies on other furanones have shown that electronic parameters can have a significant correlation with antifungal activity. nih.gov

Rational Design of Derivatives:

Based on a QSAR model, new derivatives of this compound could be rationally designed. For instance, if a model indicated that higher lipophilicity and specific steric bulk at the C-5 position enhance a desired activity, new derivatives could be proposed by:

Varying the length of the alkyl chain at the C-5 position (e.g., replacing hexyl with butyl, octyl, or cyclohexyl groups).

Introducing branching or unsaturation into the alkyl chains to fine-tune steric and electronic properties.

Modifying the substituent at the C-3 position to explore its contribution to activity.

The predicted activity of these new virtual compounds can then be calculated using the established QSAR model, allowing researchers to prioritize the synthesis of the most promising candidates.

To illustrate this, the following interactive table presents a hypothetical QSAR dataset for a series of furanone derivatives, demonstrating how changes in substituents could correlate with a hypothetical inhibitory activity (pIC50).

Table 1: Hypothetical QSAR Data for Furanone Derivatives

Compound R1 (at C-3) R2 (at C-5) LogP (Calculated) Molecular Weight pIC50 (Hypothetical)
This compound -CH₂(CH₂)₃CH₃ -CH₂(CH₂)₄CH₃ 5.2 252.4 6.5
Derivative A -CH₂(CH₂)₃CH₃ -CH₂(CH₂)₃CH₃ 4.7 238.4 6.2
Derivative B -CH₂(CH₂)₃CH₃ -CH₂(CH₂)₆CH₃ 6.2 280.5 6.8
Derivative C -CH₂CH₃ -CH₂(CH₂)₄CH₃ 4.4 224.3 6.0

This hypothetical data suggests that increasing the chain length at C-5 (Derivative B) or adding an aromatic ring at C-3 (Derivative D) could enhance biological activity, providing a clear direction for synthetic efforts.

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. rsc.org While no specific mechanistic studies for this compound are published, the reactivity of the α,β-unsaturated lactone core is well-suited for such investigation.

Common computational approaches include:

Density Functional Theory (DFT): This is a widely used quantum mechanical method to calculate the electronic structure of molecules. DFT can be employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. ajchem-b.com For this compound, DFT could model reactions such as:

Nucleophilic Addition: The furanone ring is susceptible to attack by nucleophiles. Computational modeling could predict the regioselectivity of the attack (at the carbonyl carbon or via conjugate addition) and the activation barriers for different nucleophiles.

Ring-Opening Reactions: The stability of the lactone ring and the mechanism of its hydrolysis (acidic or basic) or enzymatic degradation can be modeled. nih.gov Studies on other lactones have successfully used computational methods to determine the mechanism and activation barriers for ring-opening polymerization. researchgate.net

Cycloaddition Reactions: The double bond in the furanone ring can participate in cycloaddition reactions. Computational analysis can predict the feasibility, stereochemistry, and regiochemistry of such reactions. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into conformational changes and the role of solvent molecules during a reaction. This is particularly useful for understanding reactions in a biological context, such as the interaction of the furanone with an enzyme. nih.gov

For example, a computational study could investigate the phosphine-catalyzed ring-opening of a furanone derivative to form a ketene (B1206846) ylide intermediate, a reaction pathway explored for related butenolide synthesis. researchgate.netacs.org Such a study on this compound would involve calculating the energy of the reactants, the phosphine-adduct, the transition state for ring-opening, and the final intermediate, thereby providing a complete energetic picture of the process.

These computational methods offer a theoretical lens to predict and understand the chemical behavior of this compound, guiding experimental work in both synthetic chemistry and pharmacology.

Reactivity, Chemical Transformations, and Derivatization of 5 Hexyl 3 Pentylfuran 2 5h One

Ring-Opening and Ring-Closing Reactions of the 2(5H)-Furanone Core

The lactone ring of 2(5H)-furanones is susceptible to opening under various conditions. This reactivity is fundamental to both its degradation and its use as a synthetic intermediate.

Base-Catalyzed Hydrolysis: Like all esters, the furanone ring can be opened by hydrolysis, typically catalyzed by a base, to yield a γ-hydroxy carboxylate salt. For 5-Hexyl-3-pentylfuran-2(5H)-one, this would produce the corresponding 4-hydroxy-2-pentylnon-2-enoate. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon.

Acid-Catalyzed Hydrolysis: In the presence of acid, the furanone can exist in equilibrium with its open-chain keto-acid form, (Z)-2,3-dihalo-4-oxo-butenoic acid in the case of some halogenated furanones. nih.gov This equilibrium is a key aspect of their reactivity. nih.gov

Ring-Opening Polymerization (ROP): While more common for saturated lactones (e.g., caprolactone), unsaturated lactones can also undergo ROP under specific catalytic conditions to form polyesters. This process involves the ring-opening of the monomer and its sequential addition to a growing polymer chain.

Reductive Ring Opening: Strong reducing agents can open the lactone ring. For instance, treatment with reagents like lithium aluminum hydride (LiAlH₄) would reduce the ester and could also reduce the double bond, leading to a diol.

Ring-Closing Reactions: The synthesis of the 2(5H)-furanone core itself is a ring-closing reaction. Common methods include the intramolecular cyclization of γ-keto acids or the oxidation of furans. bohrium.comresearchgate.net For example, 5-hydroxy-2(5H)-furanone can be synthesized on a large scale from furan (B31954) via oxidation. bohrium.comresearchgate.net Another pathway involves the rearrangement of cyclobutenone derivatives, where a 4-hydroxy-2-cyclobutenone undergoes a cationic ring-opening and subsequent ring-closure to form a 2(5H)-furanone. thieme-connect.com

Functionalization of the Furanone Ring System via Electrophilic and Nucleophilic Substitutions

The conjugated system of the α,β-unsaturated lactone allows for a variety of substitution and addition reactions.

Nucleophilic Addition: The electron-withdrawing nature of the carbonyl group makes the β-carbon (C4) of the furanone ring electrophilic and susceptible to conjugate (or Michael) addition by nucleophiles. libretexts.orgfiveable.me This is a primary pathway for functionalization. rsc.org

Thiol Addition: Thiols can add to the C4 position, a reaction often used to synthesize new derivatives. nih.govmdpi.com

Amine Addition: Amines can also act as nucleophiles in Michael additions. fiveable.me

Organometallic Reagents: Softer organometallic reagents, like Gilman cuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition, which would introduce a new substituent at the C4 position of the furanone ring. libretexts.org

Electrophilic Substitution: While the ring is generally electron-poor, electrophilic attack can occur, though it is less common than in electron-rich aromatics like furan. pearson.comchemicalbook.com

Halogenation: Bromination of 2(5H)-furanones can lead to the formation of α-bromoenones. unipi.it The reaction often proceeds via bromine addition across the double bond, followed by dehydrobromination. unipi.it For furan itself, electrophilic substitution is much more facile and occurs primarily at the 2-position. pearson.comchemicalbook.comyoutube.com

Cycloaddition Reactions: The C=C double bond can participate in cycloaddition reactions. For instance, intramolecular [2+2] photocycloaddition reactions have been studied with tethered alkenes, leading to complex polycyclic systems. researchgate.nettandfonline.com

Chemical Modifications Involving the Hexyl and Pentyl Side Chains

The hexyl and pentyl groups are saturated alkyl chains and thus exhibit the typical reactivity of alkanes.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the alkyl chains can undergo free-radical substitution, primarily at secondary carbons, to introduce halogen atoms. This functionalization provides a handle for further synthetic transformations.

Oxidation: Strong oxidizing agents can, under harsh conditions, lead to the oxidation of the alkyl chains, potentially forming alcohols, ketones, or carboxylic acids. However, controlling the position and extent of oxidation is challenging and often unselective. The presence of the lactone ring may influence the regioselectivity of these reactions, but specific studies on this substrate are lacking. Research on other lactones has explored the effect of alkyl chain length on their properties. mdpi.com

Stereoselective Transformations and Epimerization Studies

The C5 carbon, bearing the hexyl group, is a stereocenter. The stereochemistry at this position is crucial as it can influence the molecule's biological activity and physical properties.

Stereoselective Synthesis: The synthesis of enantiomerically pure 5-substituted-2(5H)-furanones is an active area of research. nih.govmdpi.com Methods often employ chiral starting materials or chiral catalysts. For example, optically active furanone derivatives have been synthesized using stereochemically pure materials like l-menthol (B7771125) and l-borneol, which introduce chirality at the C5 position. nih.govmdpi.com

Epimerization: The proton at the C5 position can be labile under certain conditions, particularly in the presence of a base, which could lead to epimerization (inversion of stereochemistry). This process would result in a mixture of diastereomers if another stereocenter is present or a racemic mixture if C5 is the only chiral center. The stability and rate of epimerization would depend on the reaction conditions and the nature of the substituents.

Synthesis of Structurally Related Analogues and Hybrid Molecules Incorporating the this compound Scaffold

The 2(5H)-furanone scaffold is a common motif in natural products and serves as a building block for creating diverse molecular architectures. bohrium.comresearchgate.net

Analogue Synthesis via Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the furanone core. For instance, starting from a halogenated furanone, various aryl, vinyl, or alkyl groups can be introduced. Stannylated furanones can also be used as coupling partners in Stille reactions. acs.org

Modification of Substituents: The hexyl and pentyl chains can be modified to create analogues. For example, introducing unsaturation or functional groups (e.g., hydroxyl, amino) into the side chains would generate a library of related compounds.

Hybrid Molecules: The furanone core can be fused or linked to other pharmacophores to create hybrid molecules with potentially novel activities. For instance, furanone derivatives containing fragments of 4H-chromen-4-one have been synthesized via tandem multicomponent reactions. researchgate.net

Data Tables

Table 1: Representative Reactions of the 2(5H)-Furanone Core This table summarizes general reaction types applicable to the this compound scaffold based on known furanone chemistry.

Reaction TypeReagents & ConditionsExpected Product TypeReference
Ring Opening
Base-Catalyzed HydrolysisNaOH (aq), heatγ-Hydroxy carboxylate salt mdpi.com
Ring-Opening PolymerizationMetal-based catalyst (e.g., Sn(Oct)₂)Polyester researchgate.net
Ring Functionalization
Michael AdditionR-SH, base4-Thioether substituted γ-lactone nih.govmdpi.com
Conjugate AdditionR₂CuLi4-Alkyl substituted γ-lactone libretexts.org
BrominationBr₂, Et₃N3-Bromo-2(5H)-furanone derivative unipi.it
Side Chain Modification
Radical HalogenationNBS, AIBN, CCl₄Halogenated alkyl side chain unipi.it

Advanced Analytical Methodologies for the Detection and Quantification of 5 Hexyl 3 Pentylfuran 2 5h One in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 5-Hexyl-3-pentylfuran-2(5H)-one. youtube.comyoutube.com This method offers high chromatographic resolution, which is essential for separating the target analyte from a multitude of other volatile components present in a complex sample. nih.gov

The selection of the gas chromatography column is a critical parameter. For the analysis of furan (B31954) derivatives, columns with a mid-polar stationary phase, such as those containing trifluoropropyl groups, or more commonly, polar columns like those with polyethylene (B3416737) glycol (e.g., Carbowax) or modified polyethylene glycol stationary phases, are often employed. imreblank.chnih.gov The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other matrix components, typically involving a gradual increase in temperature to elute compounds based on their boiling points and polarity. imreblank.cheurl-pc.eu

In the mass spectrometer, electron ionization (EI) is a common technique used for volatile compounds, generating a characteristic fragmentation pattern that serves as a fingerprint for identification. imreblank.ch For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be utilized. nih.govresearchgate.net This approach involves selecting a specific precursor ion of the target analyte and monitoring its characteristic product ions, thereby minimizing background noise and improving the limit of detection. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Furan Derivatives (based on analogous compounds)

ParameterTypical SettingPurpose
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-Wax (30 m x 0.32 mm, 0.25 µm)Separation of volatile compounds based on polarity and boiling point. imreblank.chnih.gov
Injector Temperature 250-280 °CEnsures rapid volatilization of the sample. imreblank.chnih.gov
Oven Program Initial temp. 32-60°C, ramp 10-30°C/min to 200-240°COptimizes separation of analytes. imreblank.chnih.gov
Carrier Gas Helium at a constant flow rateTransports the analytes through the column. imreblank.chnih.gov
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for identification. imreblank.ch
MS Detection Full Scan or Multiple Reaction Monitoring (MRM)Provides mass spectra for identification or enhances selectivity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

While GC-MS is ideal for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile precursors, metabolites, or derivatives of this compound. nih.govoup.com LC-MS is particularly useful for compounds that are thermally labile or have low volatility. The challenge in analyzing lactones and their corresponding hydroxy acids lies in their potential for in-source conversion, which necessitates chromatographic separation. nih.gov

Reversed-phase liquid chromatography is a common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govoup.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. oup.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is crucial for the identification and quantification of analytes in complex mixtures by monitoring specific precursor-to-product ion transitions. oup.comacs.org

Table 2: Illustrative LC-MS Parameters for the Analysis of Lactones and Furan Metabolites (based on analogous compounds)

ParameterTypical SettingPurpose
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Separation of non-volatile compounds based on hydrophobicity. nih.gov
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% formic acidElution of a wide range of analytes.
Flow Rate 0.2-0.5 mL/minOptimal for analytical-scale columns.
Ionization Mode Electrospray Ionization (ESI), positive or negative ion modeGenerates intact molecular ions for analysis. oup.com
MS Detection Tandem Mass Spectrometry (MS/MS)Provides structural information and enhances selectivity. oup.comacs.org

Development and Validation of High-Throughput Screening Assays

High-throughput screening (HTS) is a drug discovery and development process that allows for the rapid testing of large numbers of compounds. nih.govbmglabtech.com While specific HTS assays for this compound are not documented in the available literature, the principles of HTS can be applied to screen for compounds with similar properties or to identify factors that influence the formation of this furanone. The process typically involves miniaturization of assays into 96, 384, or even 1536-well plates, automation of liquid handling, and rapid data acquisition. bmglabtech.comnih.govyoutube.com

For a compound like this compound, an HTS assay could be developed to screen for inhibitors or enhancers of its formation in a model system. nih.gov This could involve, for example, a colorimetric or fluorescent assay that detects a byproduct of the reaction that forms the furanone. The development of a robust HTS assay requires careful optimization and validation to ensure its accuracy and reproducibility, including the determination of the Z'-factor, a statistical measure of assay quality. nih.govpnas.org

Sample Preparation Techniques for Matrix Interference Mitigation

The complexity of matrices such as food, beverages, and biological fluids can significantly interfere with the analysis of trace-level compounds like this compound. nih.govnih.gov Therefore, effective sample preparation is a critical step to remove interfering components and concentrate the analyte of interest.

For volatile analysis by GC-MS, headspace techniques are commonly employed. nih.govmdpi.comStatic Headspace (HS) analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then injected into the GC. nih.govmdpi.comSolid-Phase Microextraction (SPME) is a solvent-free technique that uses a fiber coated with a sorbent material to extract and concentrate analytes from the sample's headspace or directly from the liquid phase. mdpi.comthermofisher.comnih.govsigmaaldrich.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. nih.gov For furan derivatives, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) have been shown to be effective. nih.govmdpi.com

For LC-MS analysis, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. nih.gov SPE cartridges with different sorbent materials (e.g., C18 for reversed-phase, or ion-exchange materials) can be used to selectively retain the analyte while matrix components are washed away. oup.com Another technique is liquid-liquid extraction (LLE) , which separates compounds based on their differential solubility in two immiscible liquids. nih.gov

Table 3: Common Sample Preparation Techniques for Furanone Analysis in Complex Matrices

TechniquePrincipleApplicationAdvantages
Static Headspace (HS) Partitioning of volatile analytes between the sample and the gas phase in a sealed vial. nih.govGC-MS analysis of highly volatile compounds.Simple, automated, and reduces matrix effects. nih.govmdpi.com
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes onto a coated fiber. sigmaaldrich.comGC-MS and LC-MS analysis of volatile and semi-volatile compounds.Solvent-free, sensitive, and can be automated. thermofisher.comsigmaaldrich.com
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent. nih.govLC-MS and GC-MS analysis for cleanup and concentration.High recovery, good reproducibility, and can be automated.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. nih.govGeneral sample cleanup for both GC-MS and LC-MS.Simple and effective for a wide range of analytes.

The "dilute and shoot" approach, where the sample is simply diluted before injection, can also be effective in mitigating matrix effects, particularly when using highly sensitive LC-MS/MS systems. chromatographyonline.comchromatographyonline.com

Isotope Labeling and Tracing in Mechanistic Studies

Isotope labeling is an invaluable tool for elucidating the formation pathways and metabolic fate of compounds like this compound. This technique involves introducing a stable isotope (e.g., ¹³C or ²H) into the molecule of interest or its precursors. nih.gov The mass shift created by the isotope allows for its unambiguous detection and differentiation from its unlabeled counterpart by mass spectrometry.

Stable Isotope Dilution Analysis (SIDA) is a quantitative method that relies on the addition of a known amount of an isotopically labeled internal standard to the sample. nih.govlibretexts.org Because the labeled standard behaves chemically and physically identically to the native analyte, it can accurately correct for analyte losses during sample preparation and analysis, leading to highly accurate quantification. libretexts.org This approach is particularly powerful for analyzing furan metabolites in complex biological matrices like urine. nih.gov

By feeding labeled precursors to a biological system or a model reaction, researchers can trace the incorporation of the isotopes into the final product, thereby mapping out the biosynthetic or formation pathways. This provides definitive evidence for the origin of different atoms within the molecule.

Industrial and Non Clinical Applications of 5 Hexyl 3 Pentylfuran 2 5h One and Its Derivatives

Utility as Synthetic Intermediates in the Preparation of Advanced Organic Molecules

The 2(5H)-furanone ring system, also known as a butenolide, is a valuable building block in organic synthesis. acs.orgnih.gov These compounds, including derivatives of 5-Hexyl-3-pentylfuran-2(5H)-one, serve as versatile intermediates for the construction of more complex and biologically active molecules. acs.orgnih.gov The reactivity of the furanone core allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists.

Optically active γ-butenolides and γ-butyrolactones are particularly important as they form the structural core of numerous natural products with a wide range of biological activities. acs.orgnih.gov The development of asymmetric synthetic strategies to access these chiral scaffolds has been a major focus of research. nih.gov The functional groups present in the furanone structure, such as the double bond and the lactone, are highly versatile and can be manipulated to create a diverse array of chiral products. acs.org

Key reactions involving furanone-derived enolates include:

Asymmetric Aldol (B89426) Reactions: These are powerful carbon-carbon bond-forming reactions that are crucial in enantioselective synthesis. nih.gov

Asymmetric Mannich Reactions: The reaction of 2(5H)-furanone derivatives with imines provides a direct route to enantiomerically enriched γ-butenolide derivatives containing an amine group, which are precursors to alkaloids and other nitrogen-containing compounds. nih.gov

Asymmetric Michael Reactions: This reaction allows for the conjugate addition of nucleophiles to the α,β-unsaturated system of the furanone ring.

The synthesis of highly substituted butenolides can be achieved through various catalytic methods. organic-chemistry.org For instance, the annulation of keto acids and tertiary alcohols, facilitated by a combination of Lewis and Brønsted acids, can produce a range of butenolide structures. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the synthesis of 4-substituted 2(5H)-furanones from their corresponding 4-tosyl derivatives. organic-chemistry.org The ability to introduce a wide variety of substituents onto the furanone ring highlights the synthetic versatility of these compounds. arkat-usa.org

Potential in Materials Science and Polymer Chemistry Applications

Lactones, the class of cyclic esters to which this compound belongs, are of significant commercial importance due to their ability to be converted into a wide range of derivatives and polymers with diverse applications. nih.govnih.govresearchgate.net The ring-opening polymerization (ROP) of lactones is a key method for producing aliphatic polyesters, which are a relevant class of polymers known for their potential biodegradability and biocompatibility. rsc.org

The growing demand for sustainable polymers has spurred research into biobased monomers, and substituted δ-lactones are considered interesting building blocks in this regard. rsc.org These monomers can be derived from renewable resources and can impart specific properties to the resulting polyesters that are not achievable with other lactones. rsc.org The synthesis and polymerization of substituted δ-lactones are being explored to develop sustainable polyesters with improved properties and minimal environmental impact. rsc.org

While the polymerization of δ-lactones can be challenging due to unfavorable thermodynamic parameters for ROP, various copolyesters have been successfully synthesized from these monomers. rsc.org These materials have shown potential in applications such as drug delivery and as thermoplastic elastomers. rsc.org The properties of the resulting polymers, such as their mechanical strength and biodegradability, can be tuned by the choice of the lactone monomer and the polymerization conditions. nih.gov

Lactones are considered crucial precursors in the chemical industry and are seen as platform compounds for future sustainable circular bioeconomies. researchgate.netmdpi.com The development of microbial biosynthesis routes for lactones from renewable feedstocks is an active area of research aimed at providing a more sustainable alternative to chemical synthesis. mdpi.com

Polymerization of Lactones Description Potential Applications
Ring-Opening Polymerization (ROP) A process where a cyclic monomer, such as a lactone, is opened to form a linear polymer. researchgate.netrsc.orgProduction of biodegradable polyesters for medical devices, packaging, and textiles. nih.govnih.gov
Copolymerization The polymerization of two or more different monomers, such as different lactone derivatives, to create a copolymer with tailored properties. rsc.orgDevelopment of materials with specific characteristics, such as thermoplastic elastomers and materials for controlled drug release. nih.govrsc.org

Contribution to Flavor and Fragrance Chemistry through Sensory Profile Analysis

The sensory profile of furanones can vary widely depending on their specific chemical structure, including the nature and position of substituents on the furanone ring. acs.orgperfumerflavorist.com For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is known for its characteristic caramel-like and strawberry-like aroma. nih.govresearchgate.net Sotolone, another well-known furanone, imparts a seasoning-like or maple-like scent. acs.orgperfumerflavorist.com

The table below summarizes the sensory descriptors of some common furanones found in food and fragrance applications.

Furanone Derivative Common Name(s) Sensory Descriptors Found In
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuraneol®, Strawberry furanoneSweet, caramel, strawberry, fruity nih.govresearchgate.netStrawberry, pineapple, tomato, roasted coffee nih.govnih.gov
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-oneSotolone, Caramel furanoneSweet, brown, maple-like, caramellic, nutty, celery-like perfumerflavorist.comFenugreek, maple syrup, coffee, sherry perfumerflavorist.com
2-Methyltetrahydrofuran-3-oneCoffee furanoneSharp, sweet, caramellic, musty, bready, slightly nutty perfumerflavorist.comRoasted almonds, coffee, bread, guava perfumerflavorist.com
γ-NonalactoneCoconut, creamy, fruityCoconut, peach, apricot researchgate.net

The odor quality of these compounds is not always predictable from their molecular shape alone; instead, the activation of specific odorant receptors plays a crucial role in how their aroma is perceived. acs.org Research has shown that specific furanones can activate distinct odorant receptors in humans, providing a molecular basis for their perceived scent. acs.org

The formation of furanones in food often occurs through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govresearchgate.net However, some furanones are also produced through biosynthetic pathways in plants and microorganisms. nih.govnih.gov The versatility of furanones allows them to be used in a wide range of flavor and fragrance compositions, from sweet and fruity to savory and spicy. perfumerflavorist.com

Research into Environmental Fate and Biotransformation in Non-Biological Systems

The environmental fate of furanone derivatives is an important consideration for their widespread application. The stability of the lactone ring, which is central to the structure of this compound, can be influenced by environmental factors such as pH. For instance, the lactone ring of aflatoxins, which are mycotoxins that contain a furanone substructure, has been shown to undergo opening under weakly alkaline conditions (pH 9). researchgate.net This degradation process is linked to a reduction in the molecule's fluorescence and can lead to its detoxification. researchgate.net This suggests that under certain environmental conditions, such as in alkaline soils or water bodies, furanone compounds may undergo degradation through hydrolysis of the lactone ring.

Furthermore, the biodegradation of related compounds has been studied. For example, N-acylhomoserine lactones, which are bacterial signaling molecules, can be enzymatically degraded by acylases. nih.gov This enzymatic hydrolysis breaks the amide bond, leading to the formation of L-homoserine lactone. nih.gov While this is a biological process, it demonstrates the susceptibility of lactone-containing structures to enzymatic degradation, which could be relevant in environments with high microbial activity.

The polyesters derived from lactones are often highlighted for their biodegradability. nih.govrsc.org This property is a key driver for their use in sustainable materials. The degradation of these polymers typically occurs through hydrolysis of the ester linkages, a process that can be influenced by both abiotic factors (e.g., moisture, temperature) and biotic factors (e.g., microbial enzymes).

While specific studies on the environmental fate and non-biological biotransformation of this compound are not widely available, the general chemistry of lactones and furanones provides insights into their likely behavior in the environment. The stability of the molecule will depend on the specific environmental conditions it is exposed to, with factors like pH and the presence of catalysts playing a significant role in its persistence or degradation.

Exploration of Agricultural Applications (e.g., as signaling molecules or pest control agents in controlled environments)

Furanone derivatives have emerged as promising candidates for various agricultural applications, primarily due to their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.govfao.orgnih.govnih.gov QS allows bacteria to coordinate their behavior in a cell-density-dependent manner, leading to the formation of biofilms and the production of virulence factors. nih.gov By inhibiting QS, furanones can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. nih.gov

Pseudomonas aeruginosa, a common plant and human pathogen, utilizes QS to regulate its virulence. fao.orgnih.gov Halogenated furanones have been shown to be effective inhibitors of QS in P. aeruginosa, reducing the production of virulence factors and biofilm formation. fao.orgmdpi.comnih.gov For example, the synthetic furanone (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and its derivatives have demonstrated significant anti-biofilm and anti-virulence activity. mdpi.comnih.gov These compounds can act as antagonists, interfering with the binding of the natural signaling molecules to their receptors. nih.gov

The potential agricultural applications of furanone-based QS inhibitors include:

Controlling plant diseases: By disrupting the communication of plant pathogenic bacteria, furanones could be used to protect crops from infections.

Preventing biofouling: In hydroponic or irrigation systems, furanones could prevent the formation of bacterial biofilms that can clog pipes (B44673) and harbor pathogens. nih.govpausd.org

Enhancing the efficacy of antibiotics: Furanone derivatives have been shown to enhance the activity of conventional antibiotics against resistant bacterial strains. nih.gov

Future Research Directions and Unexplored Avenues for 5 Hexyl 3 Pentylfuran 2 5h One

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis. researchgate.net Future research should prioritize the development of sustainable methods for producing 5-Hexyl-3-pentylfuran-2(5H)-one, moving away from hazardous reagents or harsh conditions.

Key areas of focus include:

Catalytic Innovations: Research into novel catalytic systems can offer more efficient and environmentally friendly synthetic pathways. This includes the use of earth-abundant metal catalysts or organocatalysts to replace potentially toxic heavy metals. nih.govrug.nl For instance, methods developed for other butenolides, such as copper-catalyzed cyclizations or palladium-catalyzed carbonylation of propargyl alcohols, could be adapted. researchgate.net

Biocatalysis: The use of enzymes or whole-cell biotransformations presents a highly specific and green alternative for synthesis. nih.gov Glucosyltransferases, for example, have been used to modify similar furanone structures, and research could explore enzymes for the key C-C bond-forming or cyclization steps. nih.gov

Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials, such as furfural, would significantly enhance its sustainability profile. researchgate.net

Green Solvents and Conditions: Efforts should be made to utilize environmentally benign solvents like water or supercritical fluids, and to develop reactions that can be performed under milder conditions, potentially using microwave irradiation to improve efficiency. rsc.org A simple and scalable method for synthesizing 5-hydroxy-2(5H)-furanone using water as a solvent has already been developed, providing a precedent for aqueous furanone synthesis. researchgate.net

Table 1: Potential Green Synthetic Strategies for this compound

Strategy Approach Potential Advantage
Advanced Catalysis Use of organocatalysts or earth-abundant metal catalysts (e.g., copper, iron). Reduced toxicity, lower cost, milder reaction conditions.
Biocatalysis Employing enzymes or whole-organism systems for key synthetic steps. High chemo-, regio-, and stereoselectivity; biodegradable catalysts.
Renewable Starting Materials Synthesis from biomass-derived feedstocks like furfural. researchgate.net Reduced reliance on petrochemicals, improved sustainability.
Alternative Energy Sources Utilization of microwave or ultrasonic irradiation. Faster reaction times, potentially higher yields, lower energy consumption.

| Green Solvents | Replacement of volatile organic compounds with water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and health hazards. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. nih.gov While many synthetic procedures for furanones exist, the intricate details of how substituents influence reactivity and stereochemical outcomes often require further investigation. nih.govrug.nl

Future research in this area should involve:

Computational Modeling: Density Functional Theory (DFT) studies can be employed to model reaction pathways, calculate transition state energies, and predict the influence of the hexyl and pentyl substituents on the furanone core's reactivity. rsc.org This can provide insights into regioselectivity and stereocontrol that are difficult to obtain experimentally. nih.gov

Kinetic and Spectroscopic Studies: In-depth kinetic analysis of key synthetic steps can help elucidate reaction orders and rate-determining steps. The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates.

Isotopic Labeling Studies: These experiments can unambiguously track the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

High-Throughput and Combinatorial Chemistry Approaches for Diversification of the this compound Scaffold

The this compound structure serves as an excellent starting point for the creation of diverse chemical libraries. By systematically modifying the alkyl chains or introducing new functional groups onto the furanone ring, a vast array of analogues can be generated.

Combinatorial Synthesis: Solution-phase combinatorial chemistry techniques can be applied to rapidly generate a large library of derivatives. nih.gov For example, by varying the substituents at different positions on the butenolide scaffold, a library of hundreds of compounds can be prepared and screened for desired properties, such as antimicrobial or anti-cancer activity. nih.govnih.gov

High-Throughput Screening: The development of high-throughput screening assays is essential to evaluate the large number of compounds produced through combinatorial synthesis. This allows for the rapid identification of "hit" compounds with promising biological or material properties.

Table 2: Example of a Combinatorial Library Design Based on the Furanone Scaffold

Scaffold Position R1 (at C-3) R2 (at C-4) R3 (at C-5)
This compound Pentyl H Hexyl

| Potential Modifications | -CH3, -C2H5, -Ph, etc. | -NH2, -Cl, -Br, etc. | -CH2OH, -Aryl, etc. |

This approach would enable a systematic exploration of the structure-activity relationship (SAR) for this class of compounds, guiding the design of more potent and specific molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future applications for this compound include:

Predictive Modeling: ML models can be trained on existing data from furanone derivatives to predict the biological activities, physicochemical properties, or spectral characteristics of novel, unsynthesized analogues of this compound. youtube.commdpi.com

De Novo Design: Generative AI models can propose entirely new molecular structures based on the this compound scaffold that are optimized for a specific target property, such as binding to a particular enzyme.

Reaction Optimization: AI algorithms can be used to explore the complex parameter space of a chemical reaction (e.g., temperature, catalyst loading, solvent composition) to find the optimal conditions for synthesizing this compound with maximum yield and purity. researchgate.net

Automated Synthesis: Integrating AI with robotic synthesis platforms could enable the autonomous discovery and production of new furanone derivatives, significantly accelerating the research and development cycle. nih.gov

Collaborative Research at the Interface of Synthetic Chemistry, Computational Science, and Mechanistic Biology

The complexity of modern scientific challenges necessitates a multidisciplinary approach. The future of research on this compound will be brightest at the intersection of several key fields. The development of asymmetric synthetic strategies for butenolide scaffolds has already attracted significant attention from synthetic chemists due to their diverse biological activities. nih.govacs.org

A successful collaborative framework would involve:

Synthetic Chemists: Responsible for the design and execution of efficient and scalable syntheses of this compound and its derivatives. researchgate.net

Computational Scientists: Utilizing molecular modeling and AI to predict compound properties, elucidate reaction mechanisms, and guide the design of new structures. mdpi.com

Mechanistic Biologists/Pharmacologists: Tasked with evaluating the biological activity of the synthesized compounds, identifying their molecular targets, and elucidating their mechanisms of action. This is crucial as furanone derivatives have shown potential as anti-cancer and antimicrobial agents. nih.govnih.gov

This synergistic approach ensures that the design, synthesis, and evaluation of new compounds are part of an integrated feedback loop, where experimental results inform computational models and vice-versa, leading to a more rapid and efficient path to discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-hexyl-3-pentylfuran-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of γ-keto acid precursors or lactonization of substituted hydroxy acids. For example, highlights cyclization under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the furanone ring. Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) critically impact regioselectivity and byproduct formation . emphasizes the role of ketone intermediates in furanone synthesis, where acetylated derivatives require controlled acylation steps to avoid ring-opening side reactions .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Assign δ<sup>1</sup>H and δ<sup>13</sup>C signals for the hexyl/pentyl chains (δ 0.8–1.6 ppm for CH₃/CH₂ groups) and lactone carbonyl (δ 170–180 ppm). demonstrates the use of <sup>1</sup>H-<sup>13</sup>C HSQC to resolve overlapping alkyl chain signals .
  • X-ray crystallography : As shown in , single-crystal analysis confirms bond angles (e.g., C-O-C ~109°) and stereochemistry. For amorphous samples, computational methods (DFT) can predict geometry .

Advanced Research Questions

Q. How do structural isomers of this compound affect biological activity, and what methods resolve data contradictions in isomer identification?

  • Methodological Answer : Isomers (e.g., 3-hexyl-5-pentyl vs. 5-hexyl-3-pentyl substitution) exhibit distinct bioactivity due to steric and electronic differences. notes that mixtures of isomers (e.g., 5-pentyl-3H-furan-2-one and its structural isomer) require HPLC-MS with chiral columns for separation . Contradictions in activity data (e.g., enzyme inhibition vs. activation) may arise from unaccounted isomer ratios; orthogonal techniques like circular dichroism (CD) or enzymatic assays with pure isomers are recommended .

Q. What are the challenges in optimizing reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Methodological Answer : Achieving enantioselectivity requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic methods. discusses kinetic resolution using lipases (e.g., Candida antarctica lipase B) to hydrolyze racemic mixtures, yielding >90% ee. However, long alkyl chains (hexyl/pentyl) may reduce enzyme-substrate compatibility, necessitating solvent optimization (e.g., tert-butanol/hexane mixtures) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cytochrome P450). shows that furanone derivatives bind via hydrogen bonding to catalytic residues (e.g., Tyr-139 in COX-2). QSAR models using Hammett constants for substituents (hexyl/pentyl) correlate logP with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.